2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^1$$H NMR : Characteristic signals include:
$$^{13}$$C NMR : Key assignments:
Infrared (IR) Spectroscopy
The IR spectrum exhibits:
Mass Spectrometry
Electrospray ionization (ESI-MS) shows:
- Molecular ion peak at m/z 257.31 [M+H]$$^+$$
- Fragment ions at m/z 184 (loss of p-tolyl group) and m/z 121 (thiazole ring cleavage)
X-Ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals:
- Crystal system : Monoclinic
- Space group : P2$$_1$$/c
- Unit cell parameters :
The thiazole and pyridazinone rings form a dihedral angle of 12.8° , indicating slight non-planarity due to steric interactions between the methyl groups and aromatic system. The p-tolyl substituent adopts a coplanar orientation (torsion angle <5°) with the pyridazinone ring, stabilized by conjugation effects.
Key intermolecular interactions include:
- C-H···O hydrogen bonds (2.8–3.0 Å) between pyridazinone carbonyl and adjacent methyl groups
- π-π stacking (3.4 Å) between thiazole and pyridazinone rings of adjacent molecules
Properties
IUPAC Name |
2-methyl-7-(4-methylphenyl)-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-7-3-5-9(6-4-7)10-12-11(13(17)16-15-10)14-8(2)18-12/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLCNEKEUITZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101181012 | |
| Record name | 2-Methyl-7-(4-methylphenyl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105189-68-1 | |
| Record name | 2-Methyl-7-(4-methylphenyl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-7-(4-methylphenyl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford the desired compound .
Chemical Reactions Analysis
2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is primarily attributed to the inhibition of specific enzymes involved in microbial metabolism. For example:
- Case Study : In vitro studies revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vivo studies have indicated that it modulates inflammatory pathways by influencing cytokine production and gene expression related to inflammation.
- Research Findings : Animal models treated with this compound exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its potential for treating inflammatory diseases.
Analgesic Properties
In addition to its antimicrobial and anti-inflammatory effects, this compound has been evaluated for analgesic activity. Experimental models suggest that it alleviates pain through inhibition of pain signaling pathways.
- Case Study : In experiments involving induced pain models, administration of the compound resulted in significant pain relief compared to control groups.
Potential Anticancer Activity
Emerging research suggests that thiazolo[4,5-d]pyridazine derivatives may possess anticancer properties. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines.
- Research Findings : In vitro assays demonstrated that the compound inhibited cell proliferation in HeLa and MCF-7 cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic applications.
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one are best understood in the context of structurally related derivatives. Below is a detailed comparison based on synthesis, spectral data, and biological activity:
Structural Analogues and Their Properties
Key Observations
Substituent Effects on Bioactivity :
- 2-Position : Methyl groups (e.g., target compound) generally confer moderate activity, while bulkier substituents like pyrrolidinyl or morpholinyl enhance analgesic potency due to improved receptor interactions .
- 7-Position : Aryl groups (phenyl, 4-methylphenyl, thienyl) are critical for anti-inflammatory activity. The 4-methylphenyl group in the target compound likely improves metabolic stability compared to unsubstituted phenyl derivatives .
Spectral and Physicochemical Trends: NMR data (e.g., δ 2.05 ppm for methylene protons in pyrrolidinyl derivatives) confirm the integrity of the thiazolo-pyridazinone core . Higher melting points (~300°C) in morpholinyl derivatives correlate with increased crystallinity and stability .
Biological Performance :
- Compounds with morpholinyl or piperidinyl substituents at position 2 (e.g., 10c, 10b) exhibit superior analgesic activity (120–135% of ketorolac’s effect in hot-plate tests) .
- Antiviral activity is restricted to thienyl-substituted derivatives, suggesting a structure-activity relationship (SAR) dependent on heteroaromaticity .
Research Findings and Implications
Analgesic and Anti-inflammatory Activity :
- Derivatives with nitrogen-containing substituents (e.g., morpholinyl) at position 2 show the highest potency, likely due to enhanced hydrogen bonding with COX-2 or opioid receptors .
- The target compound’s 4-methylphenyl group may reduce oxidative metabolism, extending its half-life compared to 7-phenyl analogues .
Synthetic Accessibility :
- The target compound can be synthesized in yields >75% via hydrazine-mediated cyclization, similar to methods for 7-phenyl-2-pyrrolidinyl derivatives .
Unresolved Questions :
- The impact of the 4-methyl group on bioavailability and toxicity remains uncharacterized.
- Comparative studies with 7-(4-ethylphenyl) derivatives are needed to optimize lipophilicity .
Biological Activity
2-Methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, particularly focusing on its cytotoxicity against cancer cell lines and other notable pharmacological properties.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a thiazolo-pyridazine core which is critical for its biological activity.
Biological Activity Overview
Research has demonstrated that derivatives of thiazolo[4,5-d]pyridazine compounds exhibit various biological activities, including:
- Anticancer Activity : Several studies have reported the cytotoxic effects of thiazolo[4,5-d]pyridazine derivatives against various cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown significant antimicrobial activity, suggesting potential applications in treating infections.
- Enzyme Inhibition : These compounds may act as inhibitors of specific enzymes involved in disease processes.
Anticancer Activity
A pivotal study evaluated the cytotoxicity of various thiazolopyridazine derivatives, including this compound. The results indicated promising anticancer activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 10.39 |
| This compound | HCT-116 (Colon) | 6.90 |
| Doxorubicin (Reference) | MCF-7 | 19.35 |
| Doxorubicin (Reference) | HCT-116 | 11.26 |
These findings highlight that the compound exhibits lower IC50 values compared to doxorubicin in certain cell lines, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, thiazolo[4,5-d]pyridazine derivatives have been investigated for their antimicrobial effects. A study demonstrated that specific derivatives showed significant inhibition against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the thiazole and pyridazine moieties play crucial roles in binding to target proteins and modulating biological pathways.
Case Studies
- Cytotoxicity Assessment : In a study involving multiple cancer cell lines (MCF-7 and HCT-116), the compound exhibited notable cytotoxicity with IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin. This suggests that it may be a viable candidate for further development as an anticancer drug .
- Antimicrobial Screening : Another case study focused on evaluating the antimicrobial properties of related thiazolo derivatives showed promising results against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead structures for developing new antibiotics .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one?
The compound is synthesized via cyclocondensation reactions. For example, Demchenko et al. (2015) utilized a [4+2] cyclocondensation between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones under high-pressure conditions in a Q-Tube reactor, yielding thiazolo[4,5-d]pyridazinone derivatives . Microwave-assisted synthesis has also been reported for analogous thiazolo-pyridazinones, improving regioselectivity and reducing reaction times . Key steps include ring closure and alkylation to introduce the 4-methylphenyl substituent.
Q. How is the structural characterization of this compound validated?
Single-crystal X-ray diffraction (XRD) is critical for confirming the fused bicyclic structure. For example, a related compound, 2,7-dimethyl-1,3-thiazolo[4,5-d]pyridazin-4(5H)-one, was crystallized in a triclinic system (space group P1) with unit cell parameters: Å, Å, Å, and angles , , . Complementary techniques like IR spectroscopy (e.g., carbonyl stretch at ~1680 cm) and NMR (e.g., signals for thiazole and pyridazine moieties) are used to verify functional groups .
Q. What preliminary biological activities have been reported for this compound?
Thiazolo[4,5-d]pyridazinone derivatives exhibit antiviral and anticancer potential. Demchenko and Lozinskii (2010) demonstrated that structurally similar 2-methyl-7-thienyl analogs showed inhibitory activity against RNA viruses, likely via interference with viral replication machinery . Additionally, bicyclic thiazolone cores (e.g., AZD8309) have been explored as CXCR2 antagonists in oncology, suggesting potential anti-inflammatory and antitumor applications .
Advanced Research Questions
Q. How do substituent modifications influence the structure-activity relationship (SAR) of thiazolo[4,5-d]pyridazinones?
Substituents at the 2- and 7-positions critically modulate bioactivity. For instance:
- 2-Methyl group : Enhances metabolic stability by reducing oxidative degradation.
- 7-(4-Methylphenyl) group : Improves lipophilicity and target binding, as seen in PI3K-beta inhibitors where aryl groups enhance kinase selectivity .
- Morpholinyl substituents : Introduced via regioselective alkylation, these improve solubility and pharmacokinetic profiles . Computational docking studies using crystal data (e.g., PDB entries) can predict binding interactions .
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies in yields (e.g., 51% vs. 70%) often arise from reaction conditions:
- Catalyst choice : Pd/C vs. CuI in Sonogashira couplings affects byproduct formation.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization but may degrade heat-sensitive intermediates.
- Temperature control : Microwave-assisted synthesis (e.g., 150°C for 30 min) minimizes decomposition compared to conventional heating . Systematic optimization using Design of Experiments (DoE) is recommended.
Q. What computational strategies are effective for predicting pharmacokinetic properties?
- LogP calculations : Tools like MarvinSketch estimate lipophilicity (LogP ~2.5 for this compound), guiding solubility improvements.
- Plasma protein binding (PPB) : Weak acids like this compound may exhibit high PPB (>90%), necessitating structural tweaks (e.g., sulfonamide groups) to enhance free fraction .
- ADMET modeling : Software like Schrödinger’s QikProp predicts CNS permeability and CYP450 inhibition risks.
Q. How can regioselectivity challenges in alkylation/arylation reactions be addressed?
Regioselectivity is controlled by:
- Directing groups : Electron-withdrawing groups (e.g., nitro) on the pyridazine ring direct alkylation to the N-5 position.
- Metal catalysts : Pd(0) catalysts favor C-7 arylation, while Cu(I) promotes C-5 functionalization .
- Microwave irradiation : Enhances reaction specificity by rapidly achieving high temperatures, reducing side reactions .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted protocols for reproducibility and scalability .
- Characterization : Combine XRD with dynamic NMR to resolve tautomeric equilibria in solution .
- Biological assays : Use PTEN-deficient cancer cell lines (e.g., PC-3 prostate cancer) to evaluate PI3K-beta inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
